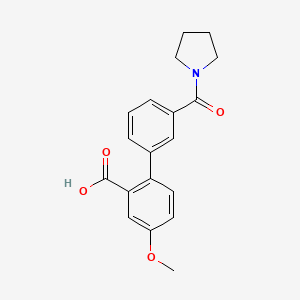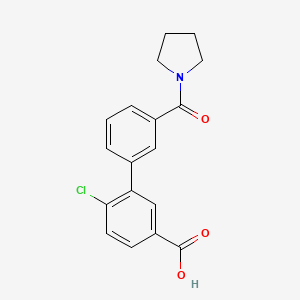
5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
Descripción general
Descripción
5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid (5-HMF-B) is a phenolic acid that is widely used in scientific research and in the synthesis of various compounds. It is a white crystalline solid with a melting point of 118-119 °C and a molecular weight of 312.35 g/mol. 5-HMF-B has been studied for its potential applications in drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential applications in the fields of drug development, biochemistry, and physiology. In drug development, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used as a starting material to synthesize various compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2) and inhibitors of the enzyme diacylglycerol acyltransferase-1 (DGAT-1). In biochemistry, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used as a substrate for the enzyme carbonic anhydrase II (CAII). In physiology, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential effects on the regulation of blood pressure, vascular tone, and heart rate.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood. However, it has been proposed that 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% may also act as an inhibitor of the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the synthesis of triglycerides. Additionally, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% may act as a substrate for the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of blood pressure, vascular tone, and heart rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% have not yet been fully elucidated. However, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has also been shown to inhibit the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the synthesis of triglycerides. Additionally, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to act as a substrate for the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of blood pressure, vascular tone, and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2) and diacylglycerol acyltransferase-1 (DGAT-1), and act as a substrate for the enzyme carbonic anhydrase II (CAII). However, the biochemical and physiological effects of 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% are not yet fully understood, and further research is needed to elucidate these effects.
Direcciones Futuras
There are several potential future directions for 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% research. First, further research is needed to elucidate the biochemical and physiological effects of 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%. Second, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be studied for its potential applications in drug development, such as the synthesis of inhibitors of the enzymes cyclooxygenase-2 (COX-2) and diacylglycerol acyltransferase-1 (DGAT-1). Third, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be studied for its potential applications in biochemistry, such as its use as a substrate for the enzyme carbonic anhydrase II (CAII). Finally, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be studied for its potential applications in physiology, such as its potential effects on the regulation of blood pressure, vascular tone, and heart rate.
Métodos De Síntesis
5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-hydroxy-3-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction yields the intermediate 5-hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoyl chloride, which is then reacted with sodium hydroxide to produce 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%.
Propiedades
IUPAC Name |
3-hydroxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-22-13-3-2-10(15(16,17)18)7-12(13)8-4-9(14(20)21)6-11(19)5-8/h2-7,19H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJZQIPQUXFDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692125 | |
| Record name | 5-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261935-96-9 | |
| Record name | 5-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















